1H and 13C NMR spectrum analysis of 3-(n-pentylthio)phenethyl alcohol
1H and 13C NMR spectrum analysis of 3-(n-pentylthio)phenethyl alcohol
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 3-(n-pentylthio)phenethyl alcohol
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(n-pentylthio)phenethyl alcohol. As a molecule incorporating aromatic, alcohol, and thioether functionalities, its structural elucidation serves as an excellent case study for researchers and drug development professionals. This document offers a predictive breakdown of the chemical shifts, coupling constants, and multiplicities for each nucleus, grounded in fundamental NMR principles and substituent effects. Furthermore, it outlines a robust experimental protocol for data acquisition and discusses the critical influence of solvent selection on spectral features, particularly concerning labile protons. The insights herein are designed to equip scientists with the expertise to confidently assign the structure of this compound and similar derivatives.
Molecular Structure and NMR Assignment Framework
The structural integrity of a synthesized compound is the bedrock of its functional and biological evaluation. NMR spectroscopy is the premier analytical technique for the unambiguous determination of molecular structure in solution.[1] For 3-(n-pentylthio)phenethyl alcohol, every proton and carbon atom exists in a unique electronic environment, which gives rise to a distinct and predictable NMR spectrum.
To facilitate a clear and systematic analysis, the atoms in 3-(n-pentylthio)phenethyl alcohol are numbered as shown in the diagram below. This numbering convention will be used consistently throughout this guide for spectral assignments.
Figure 1: Structure of 3-(n-pentylthio)phenethyl alcohol with atom numbering for NMR analysis.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides detailed information about the proton environments. The analysis is best approached by dissecting the molecule into its three core structural motifs: the aromatic ring, the phenethyl alcohol side chain, and the n-pentylthio group.
Aromatic Region (δ 7.0–7.3 ppm)
The 1,3-disubstituted (meta) pattern of the benzene ring results in four distinct signals for the aromatic protons.
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H-2: This proton is situated between two substituents. It is expected to appear as a broad singlet or a narrow triplet, primarily showing meta-coupling (⁴J) to H-4 and H-6. Its chemical shift will be influenced by both the alkyl and thioether groups.
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H-4: This proton experiences ortho-coupling (³J) to H-5 and meta-coupling (⁴J) to H-2 and H-6. It will likely appear as a complex multiplet, often resembling a doublet of doublets.
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H-5: Positioned between two hydrogens, this proton will exhibit two strong ortho-couplings to H-4 and H-6, resulting in a signal that is characteristically a triplet or a triplet of doublets.
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H-6: This proton is ortho to H-5 and para to the thioether group. It will be split into a doublet of doublets by coupling to H-5 (ortho) and H-4 (meta).
Phenethyl Alcohol Moiety (δ 2.8–4.8 ppm)
This side chain contains three distinct proton signals, including the labile hydroxyl proton.
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H-α (Ar-CH₂-): These two benzylic protons are adjacent to the H-β methylene group. They will appear as a triplet due to ³J-coupling with H-β. Based on data for phenethyl alcohol, this signal is predicted to be around δ 2.8–2.9 ppm .[2]
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H-β (-CH₂OH): These two protons are coupled to both the H-α protons and the hydroxyl proton (in appropriate solvents). They are deshielded by the adjacent oxygen atom and will appear as a triplet (due to coupling with H-α) further downfield, around δ 3.7–3.8 ppm .
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OH (-OH): The chemical shift and multiplicity of this labile proton are highly dependent on the solvent, concentration, and temperature.
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In a non-polar aprotic solvent like CDCl₃ , rapid proton exchange, often catalyzed by trace acidic impurities, leads to the signal appearing as a broad singlet.[3]
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In a polar, hydrogen-bond accepting solvent like DMSO-d₆ , the rate of proton exchange is significantly reduced. This allows for the observation of coupling to the adjacent H-β protons, resulting in the OH signal appearing as a clear triplet.[3][4] This phenomenon is a powerful diagnostic tool for confirming the presence of an alcohol group.[3]
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n-Pentylthio Moiety (δ 0.8–3.0 ppm)
The n-pentyl group attached to the sulfur atom will show five distinct signals.
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H-1' (-SCH₂-): The methylene group directly attached to the sulfur atom is deshielded relative to other aliphatic protons and is expected to resonate at δ 2.5–3.0 ppm .[5][6] It will appear as a triplet due to coupling with H-2'.
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H-2', H-3', H-4': These three methylene groups are in a standard aliphatic environment and are not directly influenced by the aromatic ring or sulfur atom. They will appear as overlapping multiplets in the δ 1.3–1.7 ppm region.
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H-5' (-CH₃): The terminal methyl group is the most shielded and will appear as a characteristic triplet around δ 0.9 ppm .
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to each unique carbon environment in the molecule. Chemical shifts are largely influenced by hybridization and the electronegativity of neighboring atoms.[7][8]
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Aromatic Carbons (δ 125–142 ppm): The six aromatic carbons will have distinct chemical shifts. The two carbons directly attached to substituents (C-1 and C-3) are known as ipso-carbons and will have shifts that differ significantly from the protonated carbons. C-1 (attached to the ethyl group) is predicted around δ 141.5 ppm , while C-3 (attached to the thioether) is predicted around δ 138.8 ppm . The remaining four carbons (C-2, C-4, C-5, C-6) will appear in the typical aromatic region of δ 125–130 ppm .
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Phenethyl Alcohol Carbons (δ 39, 63 ppm): The benzylic carbon, C-α, is expected around δ 39.2 ppm , while the carbon bearing the hydroxyl group, C-β, is significantly deshielded by the oxygen atom and is predicted to appear around δ 63.5 ppm .[9]
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n-Pentylthio Carbons (δ 14–36 ppm): The carbon attached to sulfur, C-1', is expected around δ 35-36 ppm .[6] The terminal methyl carbon, C-5', will be the most upfield signal at approximately δ 14.1 ppm . The remaining methylene carbons, C-2', C-3', and C-4', will appear at approximately δ 31.0, 28.5, and 22.3 ppm , respectively.
Summary of Predicted Spectral Data
The predicted NMR data are consolidated in the tables below for easy reference.
Table 1: Predicted ¹H NMR Data for 3-(n-pentylthio)phenethyl alcohol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-5' | ~ 0.90 | Triplet (t) | ~ 7.0 | 3H |
| H-2', H-3', H-4' | 1.30 – 1.70 | Multiplet (m) | - | 6H |
| H-α | ~ 2.85 | Triplet (t) | ~ 6.8 | 2H |
| H-1' | ~ 2.95 | Triplet (t) | ~ 7.2 | 2H |
| H-β | ~ 3.75 | Triplet (t) | ~ 6.8 | 2H |
| OH | Variable (e.g., ~4.8 in DMSO-d₆) | Triplet (t) in DMSO | ~ 5.5 | 1H |
| Aromatic (H-2,4,5,6) | 7.00 – 7.30 | Multiplets (m) | - | 4H |
Table 2: Predicted ¹³C NMR Data for 3-(n-pentylthio)phenethyl alcohol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-5' | ~ 14.1 |
| C-4' | ~ 22.3 |
| C-3' | ~ 28.5 |
| C-2' | ~ 31.0 |
| C-1' | ~ 35.5 |
| C-α | ~ 39.2 |
| C-β | ~ 63.5 |
| Aromatic (C-2,4,5,6) | 125.0 – 130.0 |
| C-3 (ipso-S) | ~ 138.8 |
| C-1 (ipso-alkyl) | ~ 141.5 |
Experimental Protocol for High-Quality NMR Acquisition
Acquiring high-resolution, artifact-free NMR spectra is paramount for accurate structural analysis. The following protocol provides a self-validating workflow for obtaining publication-quality data.
Sample Preparation
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Weighing: Accurately weigh 10-15 mg of the purified 3-(n-pentylthio)phenethyl alcohol sample directly into a clean, dry vial.
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Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is recommended if observation of the -OH proton coupling is desired.[3][10]
-
Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.[3]
Instrument Setup and Data Acquisition
The following workflow illustrates the key stages from sample preparation to final analysis.
Figure 2: Standard workflow for NMR spectral acquisition and analysis.
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Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.
-
Locking and Tuning: Insert the sample, lock onto the deuterium signal of the solvent, and tune/match the probe for both ¹H and ¹³C frequencies.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp peaks and high resolution.
-
¹H Spectrum Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans (NS): 16 to 32 scans are typically sufficient.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C Spectrum Acquisition:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration.
-
Relaxation Delay (D1): 5 seconds. A longer delay is crucial to ensure proper relaxation of all carbons, especially quaternary ipso-carbons, for more reliable integration if needed.
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Conclusion
The structural analysis of 3-(n-pentylthio)phenethyl alcohol by ¹H and ¹³C NMR spectroscopy is a definitive process. The predicted spectra reveal a unique signature for each proton and carbon, arising from the interplay of the aromatic ring, the flexible alkylthio chain, and the phenethyl alcohol moiety. Key diagnostic features include the characteristic splitting pattern of the 1,3-disubstituted aromatic ring, the downfield shifts of protons and carbons adjacent to the sulfur and oxygen atoms, and the solvent-dependent behavior of the hydroxyl proton signal. This guide provides a robust framework for the interpretation of its NMR data, enabling confident structural verification for professionals in chemical research and development.
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